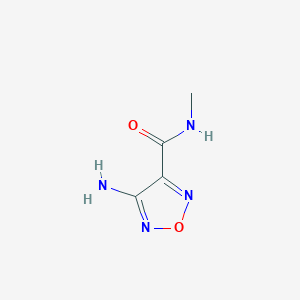

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide

Description

Properties

IUPAC Name |

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKIVUSRYOJGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424565 | |

| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30720-84-4 | |

| Record name | 4-Amino-furazan-3-carboxylic acid methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive methodological framework for the complete structure elucidation of the novel heterocyclic compound, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. This document moves beyond a simple recitation of analytical techniques, offering a logically sequenced, multi-pronged approach that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a robust resource for scientists engaged in the characterization of novel chemical entities. We will utilize spectral data from the closely related parent compound, 4-amino-1,2,5-oxadiazole-3-carboxamide, to build a foundational understanding, and then extrapolate the expected spectral signatures of the N-methyl derivative, a common practice in the field for illustrating structure-activity relationships.

Introduction: The Scientific Imperative

The 1,2,5-oxadiazole (furazan) scaffold is a privileged structure in medicinal chemistry, known for its unique electronic properties and its role as a nitric oxide donor in some derivatives. The introduction of amino and carboxamide functionalities, as seen in the target molecule, opens avenues for diverse pharmacological applications. Accurate and unambiguous structure determination is the bedrock of any drug discovery program, ensuring that biological data is correctly attributed to the intended molecular entity. This guide provides the technical narrative for achieving that certainty.

Our investigation will follow a logical progression, starting with the determination of the molecular formula and then systematically assembling the molecular puzzle piece by piece.

Caption: Logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula Determination

Before probing the intricate connectivity of the atoms, the elemental composition must be established. This is a critical first step that provides the molecular formula, a fundamental constraint for all subsequent spectroscopic interpretation.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

-

Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an HRMS instrument, typically using electrospray ionization (ESI) for polar molecules like the target compound.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The instrument's high resolving power allows for the determination of the ion's mass to at least four decimal places.

Expected Results & Interpretation: For the parent compound, 4-amino-1,2,5-oxadiazole-3-carboxamide (C₃H₄N₄O₂), the exact mass is 128.0334 Da.[1] The HRMS would be expected to yield an [M+H]⁺ ion at m/z 129.0407. For our target molecule, this compound (C₄H₆N₄O₂), the expected exact mass is 142.0491 Da. The observation of an [M+H]⁺ ion at m/z 143.0564 would provide strong evidence for this molecular formula.

Elemental Analysis

Combustion analysis provides the percentage composition of C, H, and N, which serves as an orthogonal validation of the molecular formula derived from HRMS. For C₄H₆N₄O₂, the theoretical percentages are C: 33.80%, H: 4.25%, and N: 39.42%. Experimental values within ±0.4% of the theoretical values are considered to be in good agreement.

Spectroscopic Deep Dive: Assembling the Structure

With the molecular formula in hand (C₄H₆N₄O₂), we can now employ a suite of spectroscopic techniques to determine the arrangement of these atoms.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational modes of chemical bonds, providing a rapid and effective method for identifying the functional groups present in a molecule.

Protocol:

-

The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

A background spectrum is collected first.

-

A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides a "fingerprint" of the molecule. For our target compound, we would anticipate the following key absorption bands, with reference to a similar aminofurazan derivative.[2]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Amino (N-H) | 3500 - 3300 | Asymmetric & Symmetric Stretch |

| Amide N-H | ~3200 | Stretch |

| C-H (methyl) | 2950 - 2850 | Stretch |

| Amide C=O | 1680 - 1640 | Stretch (Amide I band) |

| C=N (oxadiazole) | 1650 - 1550 | Stretch |

| N-H | 1640 - 1550 | Bend |

The presence of strong bands in the N-H and C=O regions would confirm the amino and N-methylcarboxamide functionalities, respectively. The oxadiazole ring vibrations provide further confirmation of the core heterocyclic structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments.

Protocol:

-

Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, which is excellent for compounds with exchangeable protons).

-

Acquire a ¹H NMR spectrum to identify all proton environments.

-

Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct one-bond C-H correlations.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular skeleton.

Predicted NMR Data and Interpretation for this compound (in DMSO-d₆):

¹H NMR:

-

~7.5-8.5 ppm (broad singlet, 1H): This signal would be assigned to the amide N-H proton. Its broadness is due to quadrupole broadening and exchange with residual water.

-

~6.5 ppm (broad singlet, 2H): This signal corresponds to the two protons of the amino group (-NH₂). Like the amide proton, it will be broad and its chemical shift can be concentration-dependent.

-

~2.8 ppm (doublet, 3H): This signal is characteristic of a methyl group coupled to an N-H proton. The splitting into a doublet (J ≈ 4-5 Hz) is a key indicator of the N-methyl group.

¹³C NMR:

-

~160 ppm: This downfield signal is characteristic of the amide carbonyl carbon (C=O).

-

~150 ppm: This signal would be assigned to the carbon of the oxadiazole ring bearing the amino group (C-NH₂).

-

~140 ppm: This signal corresponds to the other carbon of the oxadiazole ring, attached to the carboxamide group (C-C=O). For a related compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, the ring carbons appear at 143.9 and 147.8 ppm.[3]

-

~26 ppm: This upfield signal is characteristic of the N-methyl carbon (-NH-CH₃).

2D NMR (HSQC & HMBC) - The Decisive Connections:

Caption: Key expected HMBC correlations for structure confirmation.

The HMBC spectrum is the linchpin of the elucidation. The correlation from the N-H proton of the amide to the carbonyl carbon and the C3 carbon of the oxadiazole ring, combined with the correlation from the methyl protons to the carbonyl carbon, unequivocally establishes the N-methylcarboxamide group and its attachment to the heterocyclic ring.

Mass Spectrometry (MS): Fragmentation and Corroboration

While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides information about the molecule's stability and substructures by analyzing its fragmentation pattern.

Protocol:

-

Using an ESI-MS instrument, the [M+H]⁺ ion (m/z 143) is isolated in the first mass analyzer.

-

The isolated ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon).

-

The resulting fragment ions are analyzed in the second mass analyzer.

Predicted Fragmentation Pattern: The fragmentation of 1,2,5-oxadiazole derivatives can be complex, but logical losses can be predicted.[2]

-

Loss of CH₃NH₂ (methylamine): A neutral loss of 31 Da from the parent ion to give a fragment at m/z 112, corresponding to the 4-amino-1,2,5-oxadiazole-3-carbonyl cation.

-

Loss of CO: A neutral loss of 28 Da, which is common for amides.

-

Cleavage of the oxadiazole ring: This can lead to a variety of smaller fragments.

Observing these predicted fragments would provide strong corroborating evidence for the proposed structure.

The Gold Standard: Single-Crystal X-ray Diffraction

While the combination of spectroscopic methods provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The PubChem database indicates that a crystal structure for the parent compound, 4-amino-1,2,5-oxadiazole-3-carboxamide, has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the number 800452.[1] This provides a direct, verifiable confirmation of the core scaffold's structure.

Protocol:

-

Grow suitable single crystals of the target compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.

-

Process the data and solve the crystal structure using specialized software (e.g., SHELX).

-

Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

The resulting crystal structure would provide irrefutable evidence for the connectivity and stereochemistry of this compound.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this multi-technique approach, we construct a self-validating case for the structure of this compound. HRMS provides the molecular formula. IR identifies the key functional groups. A comprehensive suite of NMR experiments maps the atomic connectivity. MS/MS corroborates the proposed structure through logical fragmentation. Finally, single-crystal X-ray diffraction offers the ultimate, definitive proof. This rigorous and logical workflow ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research and development efforts.

References

An In-depth Technical Guide to 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,2,5-Oxadiazole Moiety in Drug Discovery

The 1,2,5-oxadiazole ring system is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets.[1] The incorporation of the 1,2,5-oxadiazole scaffold into drug candidates has been associated with a wide spectrum of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer effects.[2] Functionally substituted 1,2,5-oxadiazoles, particularly the 2-oxide derivatives (furoxans), are also recognized as important pharmaceutical scaffolds.[3]

The subject of this guide, 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, combines the key features of the 1,2,5-oxadiazole ring with an amino group and an N-methylated carboxamide side chain. These functional groups are expected to modulate the compound's physicochemical properties, such as solubility and membrane permeability, and to influence its binding affinity and selectivity for specific biological targets.

Physicochemical Properties and Structural Elucidation

While experimental data for the target compound is not available, we can predict some of its key physicochemical properties based on its constituent parts.

| Property | Predicted Value/Information |

| Molecular Formula | C4H6N4O2 |

| Molecular Weight | 142.12 g/mol |

| CAS Number | Not publicly available |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have moderate aqueous solubility |

| Hydrogen Bond Donors | 2 (from the amino group and the amide N-H) |

| Hydrogen Bond Acceptors | 4 (from the oxadiazole nitrogens, the carbonyl oxygen, and the oxadiazole oxygen) |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A logical and efficient synthetic route to the target compound involves a two-step process, starting from the readily available precursor, methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

3.1. Synthesis of the Precursor: 4-amino-1,2,5-oxadiazole-3-carboxamide (CAS: 13300-88-4)

The parent amide, 4-amino-1,2,5-oxadiazole-3-carboxamide, is a known compound and can be synthesized from its corresponding ethyl ester.[4]

Experimental Protocol:

-

Step 1: Ammonolysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

-

Dissolve ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate in ethanol.

-

Bubble ammonia gas through the solution at room temperature or use a solution of ammonia in ethanol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization to yield 4-amino-1,2,5-oxadiazole-3-carboxamide.

-

3.2. Proposed Synthesis of this compound

The final step to obtain the target molecule is the amidation of the corresponding methyl ester with methylamine.

Experimental Protocol:

-

Step 2: Amidation of Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate.

-

Dissolve methyl 4-amino-1,2,5-oxadiazole-3-carboxylate in a suitable solvent such as methanol or ethanol.

-

Add a solution of methylamine (e.g., 40% in water or as a solution in a compatible organic solvent) to the reaction mixture.

-

The reaction can be stirred at room temperature or gently heated to facilitate the conversion.

-

Monitor the progress of the reaction using TLC or LC-MS.

-

Once the starting material is consumed, the solvent and excess methylamine are removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

-

Synthetic Workflow Diagram:

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Development

The structural features of this compound suggest several potential applications in drug discovery.

-

Bioisosterism: The 1,2,5-oxadiazole ring is a well-known bioisostere for ester and amide groups, which can improve the metabolic stability of a drug candidate.

-

Enzyme Inhibition: The presence of hydrogen bond donors and acceptors, along with the rigid heterocyclic core, makes this molecule a candidate for targeting enzyme active sites. For instance, derivatives of 1,2,5-oxadiazole-3-carboximidamide have been investigated as novel inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression.[5]

-

Antimicrobial and Antiviral Activity: The oxadiazole scaffold is present in numerous compounds with demonstrated antimicrobial and antiviral properties.[2] The specific substitutions on the core ring of the target molecule could confer activity against various pathogens.

-

Central Nervous System (CNS) Applications: The ability of the molecule to cross the blood-brain barrier would depend on its overall lipophilicity and other physicochemical properties. If it possesses suitable characteristics, it could be explored for CNS-related targets.

Conclusion

While this compound is not a commercially available compound with a designated CAS number, its synthesis is highly feasible through established chemical methodologies. This technical guide provides a solid foundation for researchers interested in synthesizing and evaluating this novel molecule. The unique combination of the 1,2,5-oxadiazole core with key pharmacophoric features suggests that this compound warrants further investigation for its potential as a lead structure in various drug discovery programs. The proposed synthetic route is straightforward and utilizes readily accessible starting materials, paving the way for its synthesis and subsequent biological evaluation.

References

- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 2. 1211025-52-3|(Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Amino-1,2,5-oxadiazole-3-carboxamide | C3H4N4O2 | CID 541913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Novel 1,2,5-Oxadiazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 1,2,5-Oxadiazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,5-oxadiazole (furazan) and its N-oxide counterpart, the 1,2,5-oxadiazole-N-oxide (furoxan), stand out as privileged heterocyclic systems.[1][2][3][4] Their prevalence in drug discovery is not accidental; it is a direct consequence of their unique physicochemical properties. These five-membered rings, containing two nitrogen atoms and one oxygen, are often employed as bioisosteric replacements for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[5][6] Furthermore, the furoxan substructure is a well-established nitric oxide (NO) donor, a property leveraged in the design of therapeutics for cardiovascular and other diseases.[1][3][7][8]

This guide provides a comprehensive overview of the principal synthetic strategies for accessing novel 1,2,5-oxadiazole derivatives. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind these transformations, offering insights into the causality of experimental choices to empower you, the practicing scientist, in your research and development endeavors.

Part 1: The Cornerstone of Furazan Synthesis: Cyclodehydration of α-Dioximes

The most robust and widely employed method for constructing the 1,2,5-oxadiazole ring is the cyclodehydration of α-dioximes.[1][2][3][4][9] This approach is favored for its reliability and the commercial availability or straightforward synthesis of the requisite α-dioxime precursors from α-dicarbonyl compounds.

Mechanistic Insight: The "Why" Behind the Cyclization

The transformation hinges on the removal of two molecules of water from the vicinal dioxime functional groups. The choice of dehydrating agent is paramount as it dictates the reaction conditions and can influence the purity of the final product. The reaction generally proceeds by activation of the oxime hydroxyl groups, followed by a concerted or stepwise cyclization and elimination process to form the thermodynamically stable aromatic furazan ring.

Experimental Workflow: A Self-Validating Protocol

The synthesis of a 1,2,5-oxadiazole via this method is a two-step process, beginning with the formation of the α-dioxime.

Caption: General workflow for furazan synthesis from α-dicarbonyls.

Step-by-Step Protocol: Synthesis of 3,4-Diphenyl-1,2,5-oxadiazole

-

Step A: Synthesis of Benzil Dioxime

-

Rationale: The initial step is the conversion of the diketone to a dioxime. An excess of hydroxylamine is used to ensure complete conversion of both carbonyl groups.

-

Procedure: To a solution of benzil (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.2 eq) and a base such as sodium acetate or pyridine (2.5 eq).

-

Reflux the mixture for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting benzil is consumed.

-

Upon completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the benzil dioxime.

-

Collect the white solid by filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step.

-

-

Step B: Cyclodehydration to 3,4-Diphenyl-1,2,5-oxadiazole

-

Rationale: This critical step effects the ring closure. A variety of dehydrating agents can be employed. Thionyl chloride (SOCl₂) is highly effective but harsh. Milder conditions can be achieved with reagents like acetic anhydride or simply by heating in a high-boiling solvent. Alkaline conditions (e.g., heating with aqueous NaOH) are also effective for many substrates.

-

Procedure (using Acetic Anhydride): Suspend the benzil dioxime (1.0 eq) in acetic anhydride (5-10 vol).

-

Heat the mixture to reflux for 1-2 hours. The solid will dissolve as the reaction proceeds.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice to quench the excess acetic anhydride.

-

The product will precipitate as a solid. Collect it by filtration, wash with water, and then a small amount of cold ethanol.

-

Recrystallize from ethanol or isopropanol to obtain pure 3,4-diphenyl-1,2,5-oxadiazole.

-

Part 2: Accessing Furoxans (1,2,5-Oxadiazole-N-oxides)

Furoxans are valuable intermediates and bioactive molecules in their own right.[7][10] The primary route to these compounds involves the dimerization of in situ generated nitrile oxides.

Mechanistic Insight: The Dimerization of Nitrile Oxides

Nitrile oxides are reactive 1,3-dipoles. In the absence of a trapping agent (a dipolarophile), they readily undergo dimerization to form the more stable furoxan ring. A common method for their generation is the oxidation of aldoximes.

Caption: Synthesis of furoxans via nitrile oxide dimerization.

Experimental Protocol: Synthesis of 3,4-Diphenylfuroxan

-

Rationale: This protocol utilizes household bleach (an aqueous solution of sodium hypochlorite, NaOCl) as a mild, inexpensive, and readily available oxidizing agent to convert the aldoxime to the nitrile oxide.

-

Procedure: Dissolve benzaldoxime (1.0 eq) in a solvent such as dichloromethane (DCM) or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous sodium hypochlorite solution (1.2-1.5 eq) dropwise with vigorous stirring. The reaction is often biphasic, necessitating efficient mixing.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.

-

If using DCM, separate the organic layer. If using ethanol, perform an extraction with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired furoxan.

Part 3: Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends on the desired substitution pattern and the available starting materials. The following table summarizes the key features of the primary methods discussed.

| Synthetic Method | Precursors | Key Reagents | Advantages | Disadvantages |

| Cyclodehydration | α-Dicarbonyls, α-Dioximes | SOCl₂, Ac₂O, P₂O₅, NaOH, Heat | High reliability, broad substrate scope, direct access to furazans.[1][2][3][4] | Can require harsh conditions; may not be suitable for sensitive functional groups. |

| Nitrile Oxide Dimerization | Aldoximes | NaOCl, N-Chlorosuccinimide (NCS) | Mild conditions, readily available starting materials.[7][10] | Primarily yields furoxans; control of regioselectivity for unsymmetrical furoxans can be challenging. |

| Oxidative Cyclization | α-Amino oximes | Oxidizing agents | Provides access to asymmetrically substituted furazans. | Precursors can be more complex to synthesize. |

Part 4: Future-Forward Perspectives & Advanced Strategies

The field continues to evolve, with new methodologies emerging to address the limitations of classical approaches. The "Post-Ring Introduction of Substituents" (PRIS) strategy is gaining traction, particularly in furoxan chemistry, where functionalization of a pre-formed ring allows for more direct and versatile synthesis of complex molecules.[10][11] This approach avoids carrying sensitive functional groups through the ring-forming steps. Additionally, the development of energetic materials has spurred novel synthetic routes to highly functionalized furazan and furoxan systems.[12][13][14]

As drug development pipelines demand ever-increasing molecular diversity and synthetic efficiency, a deep understanding of these core synthetic principles, coupled with an awareness of emerging strategies, is essential for any scientist working in this domain.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. soc.chim.it [soc.chim.it]

- 7. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and applications of an underprivileged 1,2,5‐oxadiazole moiety: A review | Semantic Scholar [semanticscholar.org]

- 10. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 11. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[5,5]bicyclic Structures [mdpi.com]

- 13. The Synthesis and Characterization of a New Furazan Heterocyclic System | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

Foreword: The Versatile Scaffold of 1,2,5-Oxadiazole

An In-Depth Technical Guide to the Biological Activity of 1,2,5-Oxadiazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The realm of medicinal chemistry is in a perpetual search for privileged scaffolds—molecular frameworks that can be readily modified to interact with a wide array of biological targets. Among the five-membered aromatic heterocycles, the 1,2,5-oxadiazole ring system has emerged as a structure of significant interest.[1] This guide delves into the multifaceted biological activities of 1,2,5-oxadiazoles, known commonly as furazans , and their corresponding N-oxides, the furoxans .

Initially explored for their applications as high-energy materials, these compounds have demonstrated a remarkable breadth of pharmacological potential.[1] They serve as bio-isosteric replacements for ester and amide groups, enhancing stability in biological environments, and have been successfully integrated into compounds targeting a spectrum of diseases.[2] This guide will synthesize field-proven insights into their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation, providing a comprehensive resource for professionals in drug discovery and development.

The Furoxan Substructure: A Tunable Nitric Oxide (NO) Donor

Perhaps the most distinguished biological characteristic of the 1,2,5-oxadiazole N-oxide (furoxan) scaffold is its ability to function as a nitric oxide (NO) prodrug.[3] This property is central to many of its therapeutic applications, from cardiovascular medicine to oncology.

Causality of NO Release: The Thiol-Dependent Bioactivation

The release of NO from a furoxan ring is not spontaneous; it is a bioactivated process predominantly mediated by intracellular thiols, such as glutathione (GSH).[4][5] Furoxans are thiophilic electrophiles, meaning they readily react with nucleophilic thiol groups.[4] This reaction initiates the cleavage of the heterocyclic ring, leading to the formation of an unstable intermediate that subsequently decomposes to release two molecules of NO.

This thiol-dependent mechanism is a critical design consideration. The rate and extent of NO release can be modulated by altering the substituents on the furoxan ring, which affects its reactivity towards thiols.[5] This tunability allows for the design of compounds with either cytoprotective effects through low, sustained NO fluxes or cytotoxic actions via higher NO concentrations.[5]

Caption: Thiol-mediated bioactivation pathway of Furoxans for NO release.

Therapeutic Applications Stemming from NO Donation

-

Anticancer Activity : Elevated levels of NO can induce apoptosis in tumor cells. Furoxan-based prodrugs offer a significant advantage due to their slow onset and prolonged action, which can be highly effective against various tumor types.[3] Hybrid molecules, which combine the furoxan scaffold with other pharmacophores, have been developed to create dual-action agents, potentially overcoming multidrug resistance.[3] For instance, estradiol-furoxan hybrids have shown potent anti-proliferative effects in breast cancer cell lines.[6]

-

Neuroprotection : The role of NO in the central nervous system is concentration-dependent. While high fluxes are cytotoxic, lower, controlled concentrations are cytoprotective. By modifying the furoxan ring to attenuate its reactivity, researchers have developed compounds that protect primary neuronal cultures from oxygen-glucose deprivation (OGD).[5] This neuroprotection is mediated by the activation of the NO/sGC/CREB signaling cascade.[5] Furthermore, certain furoxans have been shown to restore synaptic function in hippocampal slices treated with oligomeric amyloid-β peptide, suggesting potential in Alzheimer's disease therapy.[5]

-

Cardiovascular Effects : The vasodilating properties of NO are well-established. Furoxan derivatives have been shown to act as vasodilating agents, a property that can be leveraged for treating conditions like atherosclerosis.[7][8]

Experimental Protocol: Quantification of Nitric Oxide Release (Griess Assay)

This protocol provides a reliable method for measuring nitrite (a stable breakdown product of NO) released from furoxan compounds in the presence of a thiol donor.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm. The concentration of nitrite is proportional to the NO released.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. (Store protected from light).

-

Thiol Solution: Prepare a fresh solution of L-cysteine or glutathione (e.g., 10 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the 1,2,5-oxadiazole compound in DMSO.

-

-

Standard Curve Generation:

-

Prepare a series of sodium nitrite (NaNO₂) standards ranging from 1 µM to 100 µM in the same buffer as the reaction.

-

To 50 µL of each standard, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Plot absorbance versus nitrite concentration to generate a standard curve.

-

-

NO Release Assay:

-

In a 96-well plate, add 50 µL of the thiol solution.

-

Add 50 µL of the test compound diluted to the desired final concentration (e.g., 100 µM) in buffer. Include a vehicle control (DMSO) and a positive control (a known NO donor like CAS-1609).[3]

-

Incubate the plate at 37°C for a predetermined time course (e.g., 0, 30, 60, 120 minutes).

-

At each time point, transfer 50 µL of the reaction mixture to a new plate.

-

Add 50 µL of Griess Reagent A, incubate for 10 minutes (room temp, dark).

-

Add 50 µL of Griess Reagent B, incubate for 10 minutes (room temp, dark).

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the vehicle control from the test compound readings.

-

Use the standard curve to convert the corrected absorbance values into nitrite concentrations (µM).

-

Plot the concentration of NO released over time.

-

Broad-Spectrum Anticancer Activity

Beyond their role as NO donors, 1,2,5-oxadiazole derivatives exhibit potent anticancer activity through various other mechanisms, including the direct inhibition of key enzymes involved in cancer progression.

Mechanisms of Action in Oncology

-

Enzyme Inhibition : The 1,2,5-oxadiazole scaffold has been successfully incorporated into molecules designed to inhibit specific enzymes.

-

Topoisomerase I (Topo I) Inhibitors : Certain derivatives have shown the ability to inhibit the catalytic activity of Topo I, an enzyme crucial for DNA replication and repair in cancer cells.[9][10] While this inhibition may not always correlate directly with cytotoxicity, it highlights the potential of the scaffold for developing new anti-topoisomerase agents.[9][10]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors : IDO1 is a key enzyme in cancer immunosuppression. Novel 1,2,5-oxadiazole-3-carboximidamide derivatives have been designed as potent IDO1 inhibitors, showing significant activity in both enzymatic and cellular assays.[11]

-

Cyclooxygenase-2 (COX-2) Inhibitors : Hybrid molecules have been synthesized that merge the 1,2,5-oxadiazole ring with moieties known to inhibit COX-2, an enzyme often overexpressed in tumors.[12] This creates a dual-action agent with potential for both anti-inflammatory and NO-mediated anticancer effects.[12]

-

Caption: Conceptual design of a hybrid 1,2,5-oxadiazole-based therapeutic.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of 1,2,5-oxadiazole derivatives has been validated across numerous human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Estradiol-Furoxan Hybrid (11b) | MDA-MB-231 (Breast) | 3.58 | [6] |

| Estradiol-Furoxan Hybrid (11b) | A2780 (Ovarian) | >0.0008 | [6] |

| General 1,2,5-Oxadiazoles | HCT-116 (Colorectal) | Various | [9][10] |

| General 1,2,5-Oxadiazoles | HeLa (Cervical) | Various | [9][10] |

| Oxadiazole-Pt(II) Complex | A2780 (Ovarian) | 0.83 | [13] |

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cells.

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture human cancer cells (e.g., HCT-116, HeLa) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,5-oxadiazole test compounds in culture media from a DMSO stock. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

-

Remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

-

Include wells for "untreated control" (media only) and "vehicle control" (media with DMSO). A positive control like Cisplatin or Doxorubicin is recommended.[3]

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Antimicrobial and Other Bioactivities

While NO donation and anticancer effects are prominent, the 1,2,5-oxadiazole scaffold is a versatile pharmacophore with a wider range of biological activities.

-

Antimicrobial Agents : Derivatives of 1,2,5-oxadiazoles have been reported to possess antibacterial and antifungal properties.[7] Although much of the literature focuses on the 1,3,4- and 1,2,4-isomers, the core principles of antimicrobial drug design apply.[14][15] Structure-activity relationship studies often show that lipophilic substitutions and the presence of electronegative groups on appended phenyl rings can enhance antimicrobial efficacy.[14]

-

Enzyme Inhibition : Beyond cancer targets, these compounds have shown inhibitory activity against other classes of enzymes, indicating their potential in treating metabolic and other diseases.

-

Carbonic Anhydrase Inhibitors : This is a noted application of the scaffold.[7]

-

Antidiabetic Potential : Related oxadiazole isomers are effective inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[16] This suggests a promising avenue for the development of 1,2,5-oxadiazole-based antidiabetic agents.

-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain overnight on an appropriate agar plate or in broth.

-

Pick several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first well.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

-

Reading and Interpretation:

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in visualization.

-

Synthesis and Future Perspectives

The accessibility of the 1,2,5-oxadiazole core through various synthetic routes has fueled its exploration in medicinal chemistry. Common methods include the cyclodehydration of α-dioximes, condensation reactions, and the oxidation of related heterocycles.[6][7] A particularly useful method involves the formation of furazans from bisoximes using reagents like 1,1'-carbonyldiimidazole at ambient temperatures, which is compatible with a wide range of functional groups.[17]

Caption: Generalized synthetic workflow for 1,2,5-oxadiazole derivatives.

Conclusion: The 1,2,5-oxadiazole scaffold, in both its furazan and furoxan forms, represents a highly versatile and privileged structure in modern drug discovery. Its capacity for tunable, thiol-mediated nitric oxide release provides a powerful tool for developing therapies in oncology, neurology, and cardiovascular disease. Concurrently, its utility as a stable bioisostere and its ability to be incorporated into potent enzyme inhibitors underscore its broad therapeutic potential. Future research will undoubtedly focus on refining the pharmacokinetic profiles of these compounds, expanding the library of hybrid molecules with dual or synergistic mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma - ProQuest [proquest.com]

- 4. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Use of the furoxan (1,2,5-oxadiazole 2-oxide) system in the design of new NO-donor antioxidant hybrids [iris.unito.it]

- 9. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 11. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An in vivo active 1,2,5-oxadiazole Pt(II) complex: A promising anticancer agent endowed with STAT3 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]

A Technical Guide to 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide: Physicochemical Properties, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The core of this document focuses on its fundamental physicochemical properties, centered around its molecular weight of 142.12 g/mol [1]. We will delve into a proposed, robust protocol for its chemical synthesis and purification, grounded in established methodologies for analogous structures. Furthermore, this guide outlines the critical analytical techniques for structural verification and purity assessment. By contextualizing this molecule within the broader class of 1,2,5-oxadiazole derivatives, we explore its potential therapeutic applications, drawing from the scaffold's proven track record as a versatile pharmacophore in modern drug development. This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration and utilization of novel heterocyclic entities.

Introduction to the 1,2,5-Oxadiazole Scaffold

The 1,2,5-oxadiazole, colloquially known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two adjacent nitrogen atoms.[2] This scaffold is a cornerstone in medicinal chemistry, primarily due to its unique electronic properties and its ability to serve as a versatile building block for compounds with diverse biological activities.[3][4] The arrangement of heteroatoms within the ring leads to a π-electron deficient system, which influences its reactivity and interaction with biological targets.

Derivatives of the 1,2,5-oxadiazole ring have been extensively explored and have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[4][5] Their mechanism of action often involves the modulation of key enzymes or cellular pathways. For instance, certain derivatives have been identified as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and topoisomerase, making them valuable leads in oncology research.[2][6] The N-oxide counterparts, known as furoxans, are particularly notable for their capacity to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.[2][7] The structural rigidity and planar nature of the oxadiazole ring make it an ideal scaffold for designing molecules with specific spatial orientations to fit into enzyme active sites or receptor binding pockets.

Physicochemical Profile of this compound

The subject of this guide is a specific derivative that combines the core oxadiazole ring with an amino group and an N-methyl carboxamide moiety. These functional groups are critical for establishing specific intermolecular interactions, such as hydrogen bonds, which are paramount for biological activity.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 30720-84-4 | [1] |

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| InChI Key | NIKIVUSRYOJGHV-UHFFFAOYSA-N | [1] |

| InChI | 1S/C4H6N4O2/c1-6-4(9)2-3(5)8-10-7-2/h1H3,(H2,5,8)(H,6,9) | [1] |

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via the amidation of a suitable ester precursor, such as ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate. This approach is a well-established and reliable method for constructing carboxamides.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a proposed methodology based on standard organic synthesis techniques for similar transformations.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol (EtOH) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.

-

Reagent Addition: To the stirred solution, add an aqueous or ethanolic solution of methylamine (CH₃NH₂) (2.0-3.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexanes. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Work-up and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product should be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Rationale and Field Insights

-

Choice of Reagents: Using an excess of methylamine drives the equilibrium towards the product, ensuring a high conversion rate of the starting ester.

-

Solvent System: Ethanol is often a good choice as it solubilizes both the ester and the amine, creating a homogeneous reaction environment.

-

Monitoring: TLC is a rapid and indispensable tool for determining the reaction endpoint. This prevents the formation of potential byproducts from prolonged reaction times and ensures the work-up is performed at the optimal time.

-

Purification: Column chromatography is the gold standard for removing unreacted starting material and any minor impurities, ensuring the final compound has the high purity (>95%) required for biological assays and further research.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is required. This self-validating system ensures the material meets the standards for scientific research.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will confirm the presence of all proton environments. Expected signals would include a doublet for the N-methyl group (coupling to the N-H), a broad singlet for the amide N-H, and a broad singlet for the amino (NH₂) protons. The chemical shifts and integration values will be characteristic of the structure.[7][9]

-

¹³C NMR: This analysis will show distinct signals for the four unique carbon atoms: the two distinct carbons of the oxadiazole ring, the amide carbonyl carbon, and the N-methyl carbon.[7][9]

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition. The observed mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺, confirming the molecular formula C₄H₆N₄O₂.[7]

-

Infrared (IR) Spectroscopy: IR analysis will verify the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the primary amine and secondary amide (around 3300-3500 cm⁻¹), and a strong C=O stretch for the amide carbonyl group (around 1650-1680 cm⁻¹).[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A sharp, single peak under various detection wavelengths (e.g., 254 nm) indicates a high degree of purity.[10]

Therapeutic and Research Applications

While specific biological data for this compound is not extensively published, its structural features and parent scaffold suggest significant potential in several therapeutic areas.

-

Enzyme Inhibition: The 1,2,5-oxadiazole core is a known pharmacophore in various enzyme inhibitors.[2][6] The amino and N-methyl carboxamide groups of this specific molecule provide hydrogen bond donor and acceptor sites, which could facilitate potent binding to the active sites of targets such as kinases, proteases, or metabolic enzymes.

-

Antiproliferative Agents: Many oxadiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[6] This compound could be screened in cancer cell panels to assess its potential as an oncology drug lead.

-

Scaffold for Library Development: This molecule serves as an excellent starting point for further chemical modification. The primary amino group can be functionalized to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

-

Precursor for NO-Donors: The 1,2,5-oxadiazole ring can be oxidized to its corresponding N-oxide (furoxan), a class of compounds known for their ability to release nitric oxide.[7] This opens the possibility of developing prodrugs for cardiovascular or other diseases where NO-mediated signaling is beneficial.

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 142.12 g/mol . It belongs to the pharmacologically significant class of 1,2,5-oxadiazoles, which are integral to many drug discovery programs. The synthetic route to this compound is straightforward, and its structure can be unequivocally confirmed through standard analytical methods. Its potential as a modulator of biological targets, coupled with its suitability for further chemical elaboration, makes it a valuable molecule for researchers and scientists in the pharmaceutical and life sciences industries. This guide provides the foundational knowledge necessary to synthesize, characterize, and strategically deploy this compound in modern research and development settings.

References

- 1. This compound | 30720-84-4 [sigmaaldrich.com]

- 2. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 7. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide | MDPI [mdpi.com]

- 8. 4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE|lookchem [lookchem.com]

- 9. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

The Discovery of 4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamide Analogs: A Technical Guide to a Novel Class of Muscarinic Receptor Agonists

Abstract

This technical guide provides an in-depth exploration of the discovery and preclinical development of a promising class of muscarinic acetylcholine receptor (mAChR) agonists: the 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide analogs. Muscarinic receptors, particularly the M1 and M4 subtypes, are validated therapeutic targets for cognitive and psychotic disorders. The development of subtype-selective agonists has been a significant challenge in medicinal chemistry due to the highly conserved nature of the orthosteric binding site across the five receptor subtypes. This guide details the rationale for targeting mAChRs, the synthetic chemistry underpinning the novel 1,2,5-oxadiazole scaffold, a systematic exploration of the structure-activity relationships (SAR), and the pharmacological evaluation protocols essential for characterizing these compounds. We present a logical framework for the lead optimization process, supported by detailed experimental methodologies and field-proven insights, to guide researchers in the development of next-generation CNS therapeutics.

Introduction: The Therapeutic Imperative for Selective Muscarinic Agonists

The muscarinic acetylcholine receptors (M1-M5) are a family of G protein-coupled receptors (GPCRs) that play a critical role in modulating neuronal excitability and synaptic plasticity in the central nervous system.[1] The M1 and M4 subtypes, in particular, are predominantly expressed in brain regions associated with cognition and psychosis, making them attractive targets for the treatment of Alzheimer's disease and schizophrenia.[2] Early attempts to therapeutically target these receptors with non-selective agonists were hampered by dose-limiting peripheral side effects mediated by M2 and M3 receptors, such as bradycardia and gastrointestinal disturbances.[1]

The 1,2,5-oxadiazole (furazan) scaffold is a versatile heterocyclic motif in medicinal chemistry, often employed as a bioisosteric replacement for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[3][4] The incorporation of an amino group at the 4-position of the oxadiazole ring has been shown in related series to enhance agonist efficacy, likely through additional hydrogen bonding interactions within the receptor's binding pocket. This guide focuses on the systematic derivatization of the 4-amino-1,2,5-oxadiazole-3-carboxamide core to identify potent and selective M1/M4 agonists.

Synthetic Strategy: From Carboxylic Acid to Carboxamide Analogs

The synthetic approach to the target analogs is designed for flexibility, allowing for the exploration of a diverse range of substituents on the carboxamide nitrogen. The key starting material for this exploration is 4-amino-1,2,5-oxadiazole-3-carboxylic acid.[5]

Synthesis of this compound

The synthesis of the parent compound, this compound, is achieved through a standard amide coupling reaction. This method is chosen for its high efficiency and broad functional group tolerance.

References

- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1,2,5-oxadiazole-3-carboxylic acid | C3H3N3O3 | CID 547454 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Unique Character of the 1,2,5-Oxadiazole Core

An In-Depth Technical Guide to the Theoretical and Computational Study of 1,2,5-Oxadiazole Ring Systems

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to investigate the 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole 2-oxide (furoxan) ring systems. We will delve into the quantum chemical calculations that illuminate their electronic structure, reactivity, and potential as therapeutic agents, moving beyond a simple recitation of facts to explain the causal reasoning behind the selection of computational approaches.

The 1,2,5-oxadiazole is a five-membered, planar, heteroaromatic ring containing two adjacent nitrogen atoms and one oxygen atom.[1] This structural motif, along with its N-oxide derivative known as furoxan, forms the basis for a wide array of compounds with significant applications, ranging from pharmacologically active agents to high-energy materials.[2][3] Their unique properties stem from a delicate interplay of heteroatom-heteroatom bonds, π-electron delocalization, and, in the case of furoxans, the influence of the exocyclic N-oxide group.[2][4][5]

Theoretical studies are indispensable for understanding this interplay. They provide insights into molecular geometries, electronic properties, and reaction mechanisms that are often difficult or impossible to obtain through experimental means alone. This guide will explore the computational tools and theoretical frameworks that allow us to predict and rationalize the behavior of these fascinating heterocycles.

Electronic Structure and Aromaticity: A Tale of Competing Indices

-

Electron Distribution: The π-electron density is highest on the nitrogen atoms compared to the carbon and oxygen atoms.[1] The parent 1,2,5-oxadiazole possesses a significant dipole moment of 3.38 D, indicating substantial charge separation within the ring.[1]

-

Aromaticity Indices:

-

HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index often suggests a non-aromatic or weakly aromatic character for the unsubstituted ring.[6][7]

-

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion, which measures the magnetic shielding at the ring's center, often predicts a higher degree of aromaticity.[6]

-

This discrepancy highlights a key insight: the concept of aromaticity is not monolithic. For heterocycles like 1,2,5-oxadiazole, the term "partially aromatic" is often used, acknowledging that they exhibit some, but not all, of the classic characteristics of aromatic systems.[7] The choice of substituents can further modulate the degree of π-electron delocalization and, consequently, the aromaticity of the ring.[6]

Core Theoretical Methodologies: The Computational Toolkit

The reliability of any theoretical study hinges on the appropriate selection of computational methods and basis sets. For 1,2,5-oxadiazole systems, a multi-tiered approach is often employed, balancing computational cost with desired accuracy.

Density Functional Theory (DFT)

DFT is the workhorse for studying medium-to-large molecules due to its excellent balance of speed and accuracy.

-

Rationale: DFT calculates the electron density of a system to determine its energy and other properties. The choice of the functional, which approximates the exchange-correlation energy, is critical.

-

Common Functionals:

-

B3LYP: A hybrid functional that is widely used for geometry optimization and frequency calculations of oxadiazole derivatives.[8][9][10] It provides robust structural parameters and vibrational frequencies.

-

M06-2X: Another hybrid functional that can be used for calculating single-point energies to refine the results from a B3LYP optimization.[8]

-

-

Application: Used for geometry optimization, calculating molecular descriptors (HOMO, LUMO, hardness, softness), and simulating vibrational spectra.[10][11]

Ab Initio Methods

For higher accuracy, particularly for reaction energies and electronic excitations, more computationally intensive ab initio methods are required.

-

Rationale: These methods solve the Schrödinger equation without empirical parameters, offering a more rigorous theoretical foundation.

-

Common Methods:

-

MP2 (Møller-Plesset perturbation theory of the second order): A good starting point for including electron correlation beyond the Hartree-Fock level.[9]

-

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations): Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies, though it is computationally expensive.[9]

-

Multi-Reference Configuration Interaction (MRD-CI): Essential for studying excited electronic states, as it can handle cases where more than one electronic configuration is important.[2] This method has been successfully used to assign the complex VUV absorption spectrum of 1,2,5-oxadiazole.[2]

-

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set is a trade-off between accuracy and computational resources.

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are highly versatile and widely used. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in heterocyclic systems, while diffuse functions (+) are important for anions or excited states.[8][9][10]

-

Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions.[9] They are often used with high-level ab initio methods for benchmark calculations.[9]

Computational Workflow: A Validating System

A trustworthy computational protocol involves a self-validating sequence of calculations. This ensures that the obtained structures correspond to true energy minima and that the calculated properties are reliable.

Caption: A standard workflow for quantum chemical calculations.

Reactivity and Mechanistic Insights: The Furoxan as a NO Donor

A key area of interest, particularly in drug development, is the ability of the furoxan ring system to act as a nitric oxide (NO) donor.[12] NO is a critical signaling molecule involved in vasodilation and other physiological processes.[3] Theoretical studies are crucial for elucidating the mechanism of NO release.

The most accepted mechanism involves a thiol-dependent bioactivation.[13][14] Furoxans are thiophilic electrophiles, meaning they react readily with thiol-containing species like cysteine or glutathione in the body.[14]

Caption: Simplified mechanism of thiol-mediated NO release from a furoxan.

Computational studies, such as DFT calculations, can model this process by:

-

Calculating the activation energy for the initial nucleophilic attack of the thiol on the furoxan ring.

-

Mapping the potential energy surface for the subsequent ring-opening and fragmentation steps.

-

Identifying the most stable intermediates and transition states.

These calculations help explain how different substituents on the furoxan ring can modulate the rate and efficiency of NO release, a critical factor in designing prodrugs with specific therapeutic profiles.[14]

Application in Drug Design: QSAR and Molecular Docking

Theoretical chemistry provides powerful tools for rational drug design involving the 1,2,5-oxadiazole scaffold.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the computed properties of a molecule with its experimentally determined biological activity.[10]

-

Descriptors: DFT is used to calculate a variety of electronic descriptors.[10]

-

E_HOMO / E_LUMO: Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. These relate to the molecule's ability to donate or accept electrons.

-

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.[10]

-

Electrophilicity (ω): A measure of the molecule's ability to act as an electron acceptor.[10]

-

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack.[10]

-

-

Causality: By building a statistical model, researchers can predict which molecular features are most important for activity. For instance, a field-based disparity analysis of antiproliferative 1,2,5-oxadiazoles suggested that increasing the negative electrostatic potential on the heterocyclic core enhances cytotoxic activity.[15]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (a target protein or enzyme).

-

Process: A computational algorithm fits the 1,2,5-oxadiazole derivative into the active site of a target protein, such as cyclooxygenase-2 (COX-2).[13] The algorithm then calculates a "docking score," which estimates the binding affinity.

-

Insight: Docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the drug and the target. For example, docking studies showed that the methanesulfonyl group on certain 3,4-diphenylfuroxan derivatives is positioned in a secondary pocket of the COX-2 enzyme, explaining their inhibitory activity.[13]

Data and Protocols

Table of Computed Properties

The following table summarizes key theoretical data for the parent 1,2,5-oxadiazole (furazan) to provide a baseline for comparison.

| Property | Theoretical Value | Method/Basis Set | Reference |

| Dipole Moment | 3.38 D | Experimental/Theoretical | [1] |

| Ionization Energy | 11.79 eV | Experimental/Theoretical | [1] |

| Aromaticity Index (Bird) | 53 | - | [1] |

| N(2)-O(1) Bond Length | Varies (e.g., ~1.38 Å) | B3LYP/aug-cc-pVTZ | [9] |

| C(3)-C(4) Bond Length | Varies (e.g., ~1.42 Å) | B3LYP/aug-cc-pVTZ | [9] |

| Symmetry (Gas Phase) | Planar, C_s symmetry for substituted furoxans | DFT, MP2, CCSD(T) | [9] |

Note: Bond lengths and other geometric parameters are highly dependent on the level of theory and the specific substituents on the ring.

Experimental Protocol: Standard DFT Calculation

This protocol outlines the steps for performing a geometry optimization and frequency analysis on a substituted 1,2,5-oxadiazole using a quantum chemistry package like Gaussian.[8][9]

Objective: To find the stable, lowest-energy structure of a target molecule and confirm it is a true minimum on the potential energy surface.

Methodology:

-

Step 1: Build the Initial Structure.

-

Using a molecular editor (e.g., GaussView, Avogadro), construct a 3D model of the desired 1,2,5-oxadiazole derivative. Ensure reasonable initial bond lengths and angles.

-

-

Step 2: Prepare the Input File.

-

Create a text file specifying the calculation type, theoretical method, basis set, charge, and multiplicity.

-

Causality: The #p keyword requests detailed output. Opt requests a geometry optimization. Freq requests a frequency calculation to be performed after the optimization. B3LYP/6-311+G(d,p) specifies the chosen DFT functional and a robust basis set suitable for this class of heterocycle. SCRF=(Solvent=...) can be added to simulate solvent effects.

Example Input (molecule.com):

-

-

Step 3: Execute the Calculation.

-

Submit the input file to the quantum chemistry software. The program will iteratively adjust the molecular geometry to minimize the total energy.

-

-

Step 4: Analyze the Optimization Results.

-

Verify that the optimization converged successfully. Check the output file for the message "Stationary point found."

-

Examine the final optimized coordinates and energy.

-

-

Step 5: Analyze the Frequency Results.

-

Trustworthiness Check: This is a critical validation step. Search the output file for the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not a stable minimum and the initial geometry needs to be adjusted.

-

The output will also contain thermodynamic data (zero-point energy, enthalpy, Gibbs free energy) and simulated IR spectra.

-

-

Step 6: Further Analysis (Post-processing).

-

Use the generated checkpoint file (.chk) to calculate additional properties like molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and NMR chemical shifts without needing to re-optimize the geometry.

-

References

- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]

- 5. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]

- 10. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Furoxan - Wikipedia [en.wikipedia.org]

- 13. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A field-based disparity analysis of new 1,2,5-oxadiazole derivatives endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide

Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists focused on heterocyclic scaffolds, such as the 1,2,5-oxadiazole (furazan) system, a comprehensive understanding of a molecule's spectroscopic signature is the bedrock of all subsequent pharmacological and toxicological evaluation. This guide provides an in-depth, predictive analysis of the key spectroscopic data for 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, a molecule of interest for its potential biological activity.

Predicted Spectroscopic Data